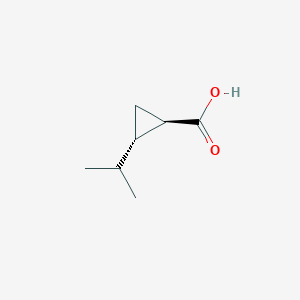![molecular formula C15H15NO4 B2409548 2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid CAS No. 1457525-19-7](/img/structure/B2409548.png)
2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid” is a chemical compound with the CAS number 1457525-19-7 . It has a molecular weight of 273.28 and a molecular formula of C15H15NO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid” such as boiling point and storage conditions are not specified in the search results .Aplicaciones Científicas De Investigación
Microbial Inhibition and Antioxidant Activity
Derivatives of phenylacetic acid, specifically 4-epiradicinol isolated from Curvularia lunata, have demonstrated antimicrobial properties. The compound inhibited the growth of various bacterial species such as Escherichia coli, Staphylococcus aureus, Salmonella choleraesuis, and Bacillus subtilis, though it lacked antimicrobial and antioxidant activity (Varma et al., 2006). Additionally, phenylacetic acid derivatives synthesized from 4-aminophenylacetic acid displayed promising antimicrobial activities, with certain compounds showing effectiveness against pathogens (Bedair et al., 2006). Moreover, a study on the antioxidant profile of various dihydroxy- and trihydroxyphenolic acids, which share structural similarities with phenylacetic acid, found 3,4,5-trihydroxyphenylacetic acid to be the most potent radical scavenger among the tested compounds (Siquet et al., 2006).
Structural Studies and Synthetic Applications
Phenylacetic acid and its derivatives are crucial in structural studies and synthetic applications. For instance, the synthesis of 3,4-(methylenedioxy) phenylacetic acid was achieved through a mild three-step reaction, indicating its potential in complex organic synthesis (Xue-lian, 2007). The role of phenylacetic acid as a scaffold in the synthesis of complex molecules is further evidenced by the creation of triorganotin(IV) complexes, where it acts as a ligand, demonstrating diverse applications in chemistry and material science (Baul et al., 2002). Furthermore, the ligand-enabled auxiliary-free meta-C-H arylation of free phenylacetic acid highlights its role in advanced organic synthesis and drug development (Li et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2,3-dihydroxyphenyl)methylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12-8-4-7-11(14(12)18)9-16-13(15(19)20)10-5-2-1-3-6-10/h1-8,13,16-18H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZCMUUIEPMTIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NCC2=C(C(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)
![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)